molecular formula C17H13NO5 B5649106 [5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid CAS No. 650596-15-9

[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

Cat. No. B5649106
CAS RN: 650596-15-9
M. Wt: 311.29 g/mol
InChI Key: ZPEBYGRZMWFEJS-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic compounds that are significant in the field of medicinal chemistry and materials science due to their unique structural and functional properties. Compounds with similar structural frameworks have been explored for various applications, including pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursors. For example, Juma et al. (2009) describe the synthesis of 2,6-Dioxo-1,2,3,4,5,6-hexahydroindoles, which shares a resemblance in the synthesis approach that might be applicable to our compound of interest. The process involves the allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and oxidation, which could be analogous to steps in synthesizing the target compound (Juma et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. For instance, the crystal and molecular structure analysis of similar compounds provides insights into their 3D conformation and electronic structure, which is vital for understanding their chemical behavior (Rizzoli et al., 1982).

Safety and Hazards

The safety data sheet for a related compound, 4-methylphenoxyacetic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[5-(4-methylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-10-2-4-11(5-3-10)23-12-6-7-13-14(8-12)17(22)18(16(13)21)9-15(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEBYGRZMWFEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

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